Cas no 2138823-18-2 (Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester structure
2138823-18-2 structure
商品名:Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester
CAS番号:2138823-18-2
MF:C13H21NO3
メガワット:239.310744047165
CID:5294661

Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester
    • インチ: 1S/C13H21NO3/c1-5-6-11(15)9-7-10(8-9)14-12(16)17-13(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)
    • InChIKey: APKNILKEDDFUIY-UHFFFAOYSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)NC1CC(C(=O)C=CC)C1

Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-795941-0.5g
tert-butyl N-[3-(but-2-enoyl)cyclobutyl]carbamate
2138823-18-2 95%
0.5g
$1152.0 2024-05-22
Enamine
EN300-795941-0.25g
tert-butyl N-[3-(but-2-enoyl)cyclobutyl]carbamate
2138823-18-2 95%
0.25g
$1104.0 2024-05-22
Enamine
EN300-795941-5.0g
tert-butyl N-[3-(but-2-enoyl)cyclobutyl]carbamate
2138823-18-2 95%
5.0g
$3479.0 2024-05-22
Enamine
EN300-795941-2.5g
tert-butyl N-[3-(but-2-enoyl)cyclobutyl]carbamate
2138823-18-2 95%
2.5g
$2351.0 2024-05-22
Enamine
EN300-795941-0.1g
tert-butyl N-[3-(but-2-enoyl)cyclobutyl]carbamate
2138823-18-2 95%
0.1g
$1056.0 2024-05-22
Enamine
EN300-795941-1.0g
tert-butyl N-[3-(but-2-enoyl)cyclobutyl]carbamate
2138823-18-2 95%
1.0g
$1200.0 2024-05-22
Enamine
EN300-795941-0.05g
tert-butyl N-[3-(but-2-enoyl)cyclobutyl]carbamate
2138823-18-2 95%
0.05g
$1008.0 2024-05-22
Enamine
EN300-795941-10.0g
tert-butyl N-[3-(but-2-enoyl)cyclobutyl]carbamate
2138823-18-2 95%
10.0g
$5159.0 2024-05-22

Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester 関連文献

Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl esterに関する追加情報

Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester (CAS No. 2138823-18-2): A Comprehensive Overview

Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structural framework that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, identified by its CAS number 2138823-18-2, belongs to a class of molecules that exhibit promising properties for various applications, particularly in the development of pharmaceutical agents and bioactive materials. The intricate structure of this compound, featuring a cyclobutyl moiety and an ester functional group, makes it a subject of intense study for its potential biological activities and synthetic utility.

The molecular architecture of Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester is characterized by a highly functionalized backbone. The presence of a 1-oxo-2-butenyl group at the 3-position of the cyclobutyl ring introduces both electrophilic and nucleophilic centers, which can participate in diverse chemical reactions. This structural feature is particularly intriguing for researchers exploring novel synthetic pathways and functional derivatives. The compound's ester group further enhances its reactivity, making it a versatile intermediate in organic synthesis.

In recent years, there has been growing interest in the development of bioactive molecules that can modulate biological pathways with high specificity. Carbamic acid derivatives have been extensively studied for their potential as drug candidates, owing to their ability to interact with biological targets such as enzymes and receptors. The structural motif of this compound, particularly the cyclobutyl ring, is known to enhance binding affinity and selectivity, making it an attractive scaffold for medicinal chemists. The latest research indicates that modifications to this core structure can lead to compounds with enhanced pharmacological properties.

One of the most compelling aspects of Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester is its potential as a prodrug or a precursor for more complex molecules. The presence of both a leaving group (the ester) and a reactive center (the 1-oxo-2-butenyl group) allows for further functionalization through various chemical transformations. This flexibility has made it a valuable tool in the synthesis of novel compounds with tailored biological activities. For instance, researchers have explored its use in the development of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.

The synthesis of Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester involves multi-step organic reactions that highlight the compound's synthetic complexity. Key steps include the formation of the cyclobutyl ring via cyclization reactions and the introduction of the 1-oxo-2-butenyl group through aldol condensation or similar processes. The final step involves esterification to stabilize the reactive sites while maintaining biological activity. These synthetic strategies have been optimized over time to improve yield and purity, ensuring that researchers have access to high-quality material for their studies.

From a biological perspective, Carbamic acid derivatives have shown promise in various therapeutic areas. Studies have demonstrated that compounds with similar structural motifs can exhibit inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The cyclobutyl ring's ability to mimic natural substrates has been particularly useful in designing molecules that can selectively inhibit target enzymes without affecting other biological processes. This specificity is crucial for minimizing side effects and improving therapeutic efficacy.

The latest advancements in computational chemistry have further enhanced our understanding of how Carbamic acid derivatives interact with biological targets. Molecular modeling techniques have been employed to predict binding affinities and identify potential lead compounds for drug development. These computational methods complement traditional experimental approaches by providing rapid screening tools for identifying promising candidates. As computational power increases, researchers can more accurately predict the behavior of complex molecules like Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester in biological systems.

In conclusion, Carbamic acid, N-[3-(1-oxo-2-buten-1-yl)cyclobutul]-, 1,, dimethylethylester (CAS No. 213882318) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing bioactive molecules with high specificity and efficacy. As research continues to uncover new applications for this compound, its importance in advancing drug discovery efforts will only grow stronger.

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